molecular formula C6H9ClN2O2 B155171 4,6-Diaminoresorcinol dihydrochloride CAS No. 16523-31-2

4,6-Diaminoresorcinol dihydrochloride

Cat. No.: B155171
CAS No.: 16523-31-2
M. Wt: 176.60 g/mol
InChI Key: GAKFXHZPQGSWHQ-UHFFFAOYSA-N
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Description

4,6-Diaminoresorcinol dihydrochloride is an organic compound with the molecular formula C6H10Cl2N2O2. It is a derivative of resorcinol, featuring two amino groups at the 4 and 6 positions and two hydrochloride groups. This compound is known for its applications in the synthesis of high-performance polymers and materials, particularly in the field of polybenzoxazoles (PBOs), which are used in military and aerospace applications due to their high tensile strength and thermal stability .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of 4,6-diaminoresorcinol dihydrochloride typically involves large-scale sulfonation, nitration, and reduction processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its applications in high-performance materials .

Scientific Research Applications

4,6-Diaminoresorcinol dihydrochloride is extensively used in scientific research due to its role as a precursor in the synthesis of high-performance polymers. Its applications include:

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Diaminohydroquinone dihydrochloride
  • 4-Aminoresorcinol hydrochloride
  • 1,2,4,5-Benzenetetramine tetrahydrochloride

Uniqueness

4,6-Diaminoresorcinol dihydrochloride is unique due to its specific substitution pattern, which allows for the formation of highly stable and strong polybenzoxazole polymers. This distinguishes it from other similar compounds that may not provide the same level of performance in high-temperature and high-stress environments .

Properties

CAS No.

16523-31-2

Molecular Formula

C6H9ClN2O2

Molecular Weight

176.60 g/mol

IUPAC Name

4,6-diaminobenzene-1,3-diol;hydrochloride

InChI

InChI=1S/C6H8N2O2.ClH/c7-3-1-4(8)6(10)2-5(3)9;/h1-2,9-10H,7-8H2;1H

InChI Key

GAKFXHZPQGSWHQ-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1N)O)O)N.Cl.Cl

Canonical SMILES

C1=C(C(=CC(=C1N)O)O)N.Cl

16523-31-2

Pictograms

Irritant; Health Hazard

Synonyms

4,6-Diamino-1,3-benzenediol Dihydrochloride;  1,3-Diamino-4,6-dihydroxybenzene Dihydrochloride;  4,6-Diaminoresorcin dihydrochloride;  6-Dihydroxy-m-phenylenediamine Dihydrochloride;  4,6-Diaminobenzene-1,3-diol Dihydrochloride

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A one-liter Hastalloy C autoclave equipped with a gas dispersion stirrer and cooling coil is charged with 117.3 g (0.5 mole) of 1,3-dihydroxy-2-chloro-4,6-dinitrobenzene, 400 ml of glacial acetic acid, 41 g (~0.5 mole) of NaOAc, ~7.0 g of 10 percent Pd/C and 100 ml of H2O. The sealed reactor is charged with 400 psi of H2 and the temperature is brought to 40° C. and maintained between 40°C.-50° C. during the course of the reaction. After a brief induction period, the uptake of hydrogen becomes extremely rapid and H2 pressure is maintained between 100-400 psi during the reaction. Upon completion, no further uptake of H2 is observed. The reactor is cooled to room temperature, opened and 400 ml of concentrated HCl containing ~10 g of SnC12.2H2O is added to the reaction mixture. The crude product with the catalyst is isolated by filtration. This material is dissolved in 200 g of H2O at 85° C. and the catalyst is removed by filtration. H2O (100-300 ml) is added to the filtrate along with 500 ml of HCl and the catalyst-free material is precipitated from the brown solution. Recrystallization may be carried out in the existing solvent or the semi-pure material can be isolated and air dried to afford 100 g of crude diamino resorcinol dihydrochloride, 4,6-diamino-1,3-benzenediol dihydrochloride (96.8 mole percent yield based on the 1,3-dihydroxy-2-chloro-4,6-dinitrobenzene).
Quantity
117.3 g
Type
reactant
Reaction Step One
Name
Quantity
41 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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catalyst
Reaction Step One
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Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
400 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
400 mL
Type
reactant
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0 (± 1) mol
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reactant
Reaction Step Three
Name
Quantity
200 g
Type
solvent
Reaction Step Four
Name
diamino resorcinol dihydrochloride

Synthesis routes and methods II

Procedure details

A 500 mL, 3-necked, round-bottomed flask is charged with 150 mL of water, 21.4 g (0.1 mole) of 5-methoxy-2,4-dinitrophenol and 1.0 g of 10% palladium on carbon catalyst. The reaction is stirred under a nitrogen atmosphere for 3 to 4 minutes. The stirred reaction mixture is heated to 55° C. and hydrogen gas is sparged below the surface of the reaction mixture. After 10 minutes, 19.8 g (0.2 mole) of concentrated HCl is added through the condenser while hydrogenation is continued for 4 hours. The catalyst is removed by filtration and the filtrate is passed into a solution consisting of 0.5 g of stannous chloride dihydrate and 25 mL of concentrated HCl. This solution is then saturated with dry HCl gas and charged to a 600 mL 5 Hastalloy B autoclave. The reactor is heated to 150° C. for 18 hours and cooled to 25° C. The resulting product is isolated by filtration and dried under nitrogen to yield 19.7 g (90% yield) of crude 4,6-diaminoresorcinol dihydrochloride.
Name
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
4,6-diaminoresorcinol dihydrochloride
Yield
90%

Synthesis routes and methods III

Procedure details

2.5 g of 5-methoxy-2,4-diaminophenol and 25 mL of concentrated HCl is placed in a 45 mL Hastalloy C autoclave. The mixture is then heated to 140° C. for 16 hours at a pressure of about 200 psi. The reaction mixture is then cooled to 25° C., the reactor is vented and the product, a white solid, is filtered and dried to yield 1.2 g of crude 4,6-diaminoresorcinol dihydrochloride.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
4,6-diaminoresorcinol dihydrochloride

Synthesis routes and methods IV

Procedure details

30 g of crude 4,6-dinitroresorcin were recrystallized in 1,500 g of ethanol to obtain 24.1 g of purified 4,6-dinitroresorcin. Next, 4.0 g of this purified 4,6-dinitroresorcin were added to methanol, and 0.0396 g of 5% palladium carbon (a 50% wet product) was then added thereto, followed by hydrogenation at 60° C. under an average hydrogen pressure of 0.8 MPaG. The reaction mass was poured into a 5% aqueous hydrochloric acid solution containing 6,000 ppm of stannous chloride, and then filtered to remove the catalyst. Afterward, analysis was carried out by HPLC, and it was confirmed that desired 4,6-diaminoresorcin was produced in a yield of 96.2 mol %. The solvent was removed from the filtrate by an evaporator to obtain the crystals of crude 4,6-dinitroresorcin. The crystals were dissolved in 21.3 g of water containing 0.32 g of stannous chloride, and 0.2 g of activated carbon was added to the solution. Thereafter, the solution was stirred for 30 minutes and then filtered to remove the activated carbon. When 16.0 g of 36% hydrochloric acid were gradually added dropwise to the filtrate, the gradual deposition of crystals was observed. The crystals were collected by filtration and then dried at 50° C. under reduced pressure to obtain 3.03 g (yield=46.4%) of 4,6-diaminoresorcin dihydrochloride.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
wet product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
0.0396 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
21.3 g
Type
solvent
Reaction Step Five
[Compound]
Name
stannous chloride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
4,6-diaminoresorcin dihydrochloride
Yield
46.4%

Synthesis routes and methods V

Procedure details

After the active carbon treatment, solids are deposited by salting out with addition of concentrated hydrochloric acid, and an amount of added hydrochloric acid may be 4-20 times by mole of 4,6-diaminoresorcinol. It is influenced by the amount of water from the economical viewpoint, but 4-8 times by mole are preferable. 4,6-Diaminoresorcinol dihydrochloride is obtained by drying after filtration.
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0 (± 1) mol
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Reaction Step Four
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4,6-Diaminoresorcinol dihydrochloride

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Diaminoresorcinol dihydrochloride
Reactant of Route 2
4,6-Diaminoresorcinol dihydrochloride
Reactant of Route 3
4,6-Diaminoresorcinol dihydrochloride
Reactant of Route 4
4,6-Diaminoresorcinol dihydrochloride
Reactant of Route 5
4,6-Diaminoresorcinol dihydrochloride
Reactant of Route 6
4,6-Diaminoresorcinol dihydrochloride
Customer
Q & A

Q1: What are the common starting materials for synthesizing 4,6-Diaminoresorcinol dihydrochloride?

A1: this compound can be synthesized from various starting materials, including 1,2,3-trichlorobenzene [, , ], resorcinol [], and even through a novel method avoiding nitro or halo compounds [].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula is C6H10Cl2N2O2, and its molecular weight is 213.05 g/mol.

Q3: How is the structure of this compound and its intermediates confirmed?

A3: Analytical techniques like FT-IR, elemental analysis, 1H NMR, and 13C NMR are routinely employed to confirm the structure of DAR·2HCl and its intermediates [, , , ].

Q4: What makes this compound significant in material science?

A4: DAR·2HCl is a key monomer in producing poly(p-phenylene benzobisoxazole) (PBO), a high-performance polymer known for its exceptional tensile strength, thermal stability, and chemical resistance [, , , , , , ].

Q5: How does the purity of this compound affect PBO synthesis?

A5: High purity DAR·2HCl is crucial for obtaining high molecular weight PBO, directly influencing the polymer's mechanical and thermal properties [, , ].

Q6: Can this compound be modified to alter the properties of PBO?

A6: Yes, researchers have explored incorporating functionalities like dicarboxylic acid-functionalized carbon nanotubes [] and graphene [] during PBO synthesis using DAR·2HCl, enhancing the mechanical and thermal properties of the resulting composite fibers.

Q7: Are there alternatives to using this compound in PBO synthesis?

A7: While DAR·2HCl is the standard monomer, researchers have investigated using stable equivalents like benzo[1,2-d:5,4-d']bis-2(3H)-oxazolone, which can be converted to DAR·2HCl, offering advantages in storage and handling [].

Q8: What is the typical polymerization method for PBO using this compound?

A8: Polycondensation of DAR·2HCl with terephthalic acid or terephthaloyl chloride in polyphosphoric acid (PPA) at elevated temperatures is the conventional method for PBO synthesis [, , , ].

Q9: How is the molecular weight of PBO controlled during synthesis?

A9: Factors like monomer concentration, reaction temperature, and time influence the molecular weight of the resulting PBO. Trifunctional monomers like 1,3,5-benzenetricarbonyl trichloride can act as chain extenders [].

Q10: What are the common processing techniques for PBO fibers?

A10: Dry-jet wet spinning is a widely used technique for producing PBO fibers from the polymerization solution, and the spinning conditions significantly influence the fiber's mechanical properties [].

Q11: How does the crystallization of intermediates like 2-chloro-4,6-dinitroresorcinol affect the final PBO quality?

A12: Controlled crystallization of intermediates like 2-chloro-4,6-dinitroresorcinol, typically using solvents like ethanol, is crucial for achieving high purity, which subsequently impacts the quality of the final PBO product [].

Q12: What is the thermal stability of PBO?

A13: PBO demonstrates outstanding thermal stability, with significant weight loss occurring above 400°C, making it suitable for high-temperature applications [, ].

Q13: How stable is this compound in air, and are there methods to improve its stability?

A14: DAR·2HCl is susceptible to oxidation in air. Converting it to more stable derivatives like benzo[1,2-d:5,4-d']bis-2(3H)-oxazolone, which can be later converted back to DAR·2HCl when needed, offers a solution for storage and transportation [].

Q14: Can this compound be used for applications other than PBO synthesis?

A15: Yes, it can be used to synthesize other heterocyclic polymers like polyalkylenebenzoxazoles with varying alkylene chain lengths, impacting their melting point and thermal properties [].

Q15: Are there any reported applications of sulfonated PBO derived from this compound?

A16: Sulfonated PBO, synthesized by incorporating 5-sulfoisophthalic acid monosodium salt (SIPA) during polymerization with DAR·2HCl, shows promise as a proton exchange membrane for high-temperature fuel cells due to its proton conductivity and thermal stability [].

Q16: What are potential areas for further research on this compound and PBO?

A17: Exploring novel and environmentally friendly synthetic routes for DAR·2HCl, enhancing the processability of PBO, and developing new PBO composites with improved properties for specific applications are promising areas for future research [, ].

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